molecular formula C13H16N2O B7741476 2-pentan-3-yl-1H-quinazolin-4-one

2-pentan-3-yl-1H-quinazolin-4-one

Cat. No.: B7741476
M. Wt: 216.28 g/mol
InChI Key: DGZCUHOYKJKTSP-UHFFFAOYSA-N
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Description

2-pentan-3-yl-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pentan-3-yl-1H-quinazolin-4-one typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method is the reaction of anthranilamide with a β-ketoester or 1,3-diketone in the presence of a catalyst such as graphene oxide nanosheets. This reaction can be carried out in an aqueous medium at room temperature . Another method involves the use of microwave irradiation to expedite the reaction, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of quinazolinone derivatives often employs metal-catalyzed reactions, phase-transfer catalysis, and microwave-assisted synthesis. These methods are chosen for their efficiency, scalability, and ability to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-pentan-3-yl-1H-quinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-pentan-3-yl-1H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects. The compound can also modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinazolin-4-one
  • 2-methylquinazolin-4-one
  • 2-ethylquinazolin-4-one

Uniqueness

2-pentan-3-yl-1H-quinazolin-4-one is unique due to its specific substituent at the 2-position, which can influence its biological activity and chemical reactivity. Compared to other quinazolinone derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential .

Properties

IUPAC Name

2-pentan-3-yl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-9(4-2)12-14-11-8-6-5-7-10(11)13(16)15-12/h5-9H,3-4H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZCUHOYKJKTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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